6-(Phenyldithio)purine
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Overview
Description
6-(Phenyldithio)purine is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. Purine derivatives are known for their diverse biological activities, making them valuable in various fields such as medicine, chemistry, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenyldithio)purine typically involves the reaction of 6-halogenopurines with mercaptans. This method is well-documented in the literature and involves the following steps :
Starting Material: 6-halogenopurine.
Reagent: Mercaptan (e.g., phenyl mercaptan).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Phenyldithio)purine undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted purine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
6-(Phenyldithio)purine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex purine derivatives with potential biological activities.
Biology: Studied for its role in modulating biological pathways, particularly those involving purine metabolism.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Explored for its use in developing new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(Phenyldithio)purine involves its interaction with various molecular targets and pathways. As a purine derivative, it can interfere with purine metabolism, which is crucial for DNA and RNA synthesis . The compound may also inhibit specific enzymes involved in purine biosynthesis, leading to altered cellular functions . Additionally, its phenylthio group can interact with cellular proteins, affecting their activity and stability .
Comparison with Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
6-Thioguanine: Another purine derivative with anticancer properties.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness of 6-(Phenyldithio)purine: this compound is unique due to its phenylthio group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications . Additionally, its ability to modulate purine metabolism and interact with cellular proteins sets it apart from other purine derivatives .
Properties
IUPAC Name |
6-(phenyldisulfanyl)-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S2/c1-2-4-8(5-3-1)16-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKHMQINFOCJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=NC=NC3=C2NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183754 |
Source
|
Record name | 6-(Phenyldithio)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-91-0 |
Source
|
Record name | 6-(Phenyldithio)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Phenyldithio)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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